(2,3-Bis(trifluoromethyl)phenyl)propanenitrile
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Overview
Description
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H7F6N and a molecular weight of 267.17 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of (2,3-Bis(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (2,3-Bis(trifluoromethyl)phenyl)propanenitrile involves its interaction with molecular targets through its trifluoromethyl groups and nitrile functionality. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
(3,5-Bis(trifluoromethyl)phenyl)propanenitrile: This compound has trifluoromethyl groups at different positions on the phenyl ring, leading to different chemical and biological properties.
(2,4-Bis(trifluoromethyl)phenyl)propanenitrile: Another positional isomer with distinct reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound used extensively in promoting organic transformations and as a hydrogen-bonding catalyst.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Properties
Molecular Formula |
C11H7F6N |
---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
3-[2,3-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6N/c12-10(13,14)8-5-1-3-7(4-2-6-18)9(8)11(15,16)17/h1,3,5H,2,4H2 |
InChI Key |
YAJIDDXWPUGLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)CCC#N |
Origin of Product |
United States |
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